molecular formula C17H19BrN2O3 B11384373 4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide

4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11384373
M. Wt: 379.2 g/mol
InChI Key: DKTBFNQYWDIOEM-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with a molecular formula of C16H17BrN2O3. This compound features a bromobenzamide core, a furan ring, and a morpholine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:

    Furan Ring Addition: The furan ring is attached to the ethyl chain.

    Morpholine Ring Addition: The morpholine ring is introduced to the ethyl chain.

Each step requires specific reagents and conditions:

    Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Furan Ring Addition: Furan and an appropriate base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Morpholine Ring Addition: Morpholine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the furan ring to a furanone.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of 4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]furanone.

    Reduction: Formation of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.

Comparison with Similar Compounds

4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: 4-bromo-N-(furan-2-ylmethyl)benzamide, 2-bromo-N-(furan-2-ylmethyl)benzamide, and other bromobenzamides with different substituents.

    Uniqueness: The combination of the bromobenzamide core, furan ring, and morpholine ring provides unique chemical properties and biological activities not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H19BrN2O3

Molecular Weight

379.2 g/mol

IUPAC Name

4-bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C17H19BrN2O3/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-9-23-16)20-7-10-22-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21)

InChI Key

DKTBFNQYWDIOEM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3

Origin of Product

United States

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